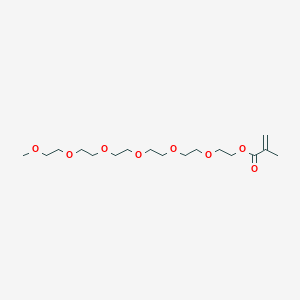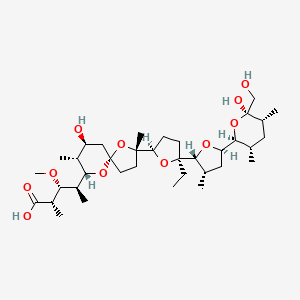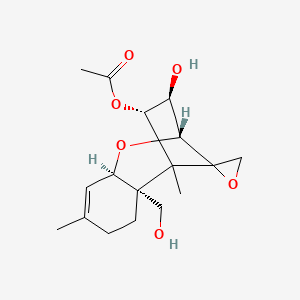
m-PEG6-2-methylacrylate
Descripción general
Descripción
M-PEG6-2-methylacrylate is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
M-PEG6-2-methylacrylate is used in the synthesis of PROTACs . The synthesis exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The linear formula of m-PEG6-2-methylacrylate is C17H32O8 .Chemical Reactions Analysis
M-PEG6-2-methylacrylate is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The synthesis process involves the connection of two different ligands by a linker .Physical And Chemical Properties Analysis
The exact mass of m-PEG6-2-methylacrylate is 364.21 and its molecular weight is 364.440 . The elemental analysis shows that it contains C, 56.03; H, 8.85; O, 35.12 .Aplicaciones Científicas De Investigación
Drug Development PROTAC Synthesis
m-PEG6-2-methylacrylate is utilized in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to target and degrade specific proteins within cells. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Bioconjugation Michael Addition Reactions
The methylacrylate group in m-PEG6-2-methylacrylate reacts with amines during Michael addition reactions. This reaction is a method of bioconjugation, which is used to attach various biomolecules to one another or to solid supports or surfaces .
Solubility Enhancement Hydrophilic PEG Chain
The hydrophilic PEG (polyethylene glycol) chain in m-PEG6-2-methylacrylate increases the water solubility of compounds. This property is particularly useful in pharmaceutical formulations, where increasing the solubility of a drug can improve its bioavailability .
Therapeutic Applications Biological Activity
Research Use Chemical Structure Analysis
Industrial Applications Water-Soluble Polymers
The water solubility imparted by the PEG chain makes m-PEG6-2-methylacrylate a candidate for creating water-soluble polymers, which have a wide range of industrial applications, such as in coatings, adhesives, and personal care products .
Mecanismo De Acción
Target of Action
m-PEG6-2-methylacrylate is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be targeted by PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are designed to degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of m-PEG6-2-methylacrylate involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The hydrophilic PEG chain of m-PEG6-2-methylacrylate increases the water solubility of the compound .
Biochemical Pathways
The key biochemical pathway involved in the action of m-PEG6-2-methylacrylate is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, m-PEG6-2-methylacrylate can selectively degrade target proteins .
Result of Action
The result of the action of m-PEG6-2-methylacrylate is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the role of the degraded protein.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O8/c1-16(2)17(18)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h1,4-15H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSGBTSAXJGUNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG6-2-methylacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















